molecular formula C9H11F2N3O B2752115 3-(3,3-difluoropyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one CAS No. 2034417-87-1

3-(3,3-difluoropyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one

カタログ番号: B2752115
CAS番号: 2034417-87-1
分子量: 215.204
InChIキー: HQXWUJRSRFCLPC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(3,3-difluoropyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one is a synthetic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a pyrazinone core substituted with a difluoropyrrolidine moiety, which imparts distinct chemical and biological properties.

作用機序

準備方法

The synthesis of 3-(3,3-difluoropyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3,3-difluoropyrrolidine with 1-methylpyrazin-2-one under specific conditions to form the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .

化学反応の分析

3-(3,3-difluoropyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one undergoes various chemical reactions, including:

科学的研究の応用

Target and Mode of Action

The primary target of 3-(3,3-difluoropyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one is dipeptidyl peptidase IV (DPP-IV), an enzyme crucial for the regulation of incretin hormones such as GLP-1 and GIP. By inhibiting DPP-IV, the compound increases the levels of these hormones, thereby enhancing insulin secretion and improving blood glucose control.

Biochemical Pathways

The inhibition of DPP-IV affects several biochemical pathways:

  • Incretin Hormone Pathway : By preventing the degradation of incretin hormones, the compound improves their insulinotropic effects.
  • Cellular Effects : The compound influences cell signaling pathways related to glucose regulation, which is critical in diabetes management.

Medicinal Chemistry

The compound is being explored for its potential therapeutic applications in:

  • Type 2 Diabetes Management : As a DPP-IV inhibitor, it is studied for its ability to regulate blood sugar levels effectively.
  • Neurodegenerative Disorders : Research is ongoing into its effects on neuroprotective mechanisms.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. It can be used to create more complex molecules through various chemical reactions:

  • Oxidation and Reduction Reactions : The compound can undergo oxidation to form oxides or reduction to yield derivatives.
  • Nucleophilic Substitution Reactions : The difluoropyrrolidine moiety can be replaced with other functional groups under suitable conditions.

Biochemical Research

The compound's role as a DPP-IV inhibitor makes it significant in biochemical studies focused on:

  • Enzyme Inhibition Studies : Understanding the kinetics and dynamics of DPP-IV inhibition.
  • Metabolic Pathway Analysis : Investigating how it affects glucose metabolism at the cellular level.

Case Study 1: DPP-IV Inhibition and Diabetes Management

In preclinical studies, this compound demonstrated significant efficacy in lowering blood glucose levels in diabetic animal models. The results indicated that the compound effectively enhances insulin secretion by preserving incretin hormone levels.

Case Study 2: Synthesis and Characterization

A recent study detailed the synthesis of this compound through multi-step organic reactions involving 3,3-difluoropyrrolidine and 1-methylpyrazin-2-one. The study optimized reaction conditions to improve yield and purity, highlighting its potential for industrial production.

類似化合物との比較

When compared to similar compounds, 3-(3,3-difluoropyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one stands out due to its unique difluoropyrrolidine substitution, which enhances its chemical stability and biological activity. Similar compounds include:

生物活性

Overview

3-(3,3-Difluoropyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one is a synthetic compound recognized for its potential biological activities, particularly as a dipeptidyl peptidase IV (DPP-IV) inhibitor. This compound is gaining attention in the field of diabetes research due to its role in enhancing insulin secretion through the modulation of incretin hormones.

Chemical Structure and Properties

  • Molecular Formula : C9_9H11_{11}F2_2N3_3O
  • Molecular Weight : 215.20 g/mol
  • CAS Number : 2034417-87-1

The compound features a pyrazinone core with a difluoropyrrolidine moiety, which contributes to its unique chemical properties and biological activities .

The primary action of this compound is as a potent and selective inhibitor of DPP-IV . This enzyme plays a crucial role in glucose metabolism by degrading incretin hormones like GLP-1 and GIP, which are vital for insulin secretion.

Biochemical Pathways

Inhibition of DPP-IV leads to:

  • Increased levels of incretin hormones.
  • Enhanced insulin secretion in response to glucose.
  • Improved blood glucose control, making it a promising candidate for type 2 diabetes management.

Pharmacokinetics

Research indicates that the compound exhibits:

  • High oral bioavailability in preclinical models.
  • Low plasma protein binding, which may enhance its therapeutic effectiveness.
    These pharmacokinetic properties suggest that the compound can be effectively administered orally, making it suitable for clinical applications.

Case Studies and Experimental Data

Several studies have documented the biological effects of this compound:

  • Animal Model Studies :
    • In rodent models, administration of the compound resulted in significant reductions in blood glucose levels compared to controls.
    • Dosage effects showed that lower doses were effective in achieving desired glycemic control without adverse effects.
  • Biochemical Assays :
    • In vitro assays demonstrated that this compound inhibited DPP-IV activity with an IC50_{50} value indicative of its potency as an inhibitor .
    • The compound's selectivity for DPP-IV over other enzymes was confirmed through comparative studies with known DPP-IV inhibitors .

Comparison with Similar Compounds

The following table summarizes the characteristics of this compound compared to similar compounds:

Compound NameMechanism of ActionTarget EnzymePotency (IC50_{50})Oral Bioavailability
This compoundDPP-IV InhibitorDPP-IVLow nanomolar rangeHigh
GosogliptinDPP-IV InhibitorDPP-IVModerateModerate
SitagliptinDPP-IV InhibitorDPP-IVLow nanomolar rangeHigh

This comparison highlights the competitive advantage of this compound in terms of potency and bioavailability among existing DPP-IV inhibitors .

特性

IUPAC Name

3-(3,3-difluoropyrrolidin-1-yl)-1-methylpyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N3O/c1-13-5-3-12-7(8(13)15)14-4-2-9(10,11)6-14/h3,5H,2,4,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQXWUJRSRFCLPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)N2CCC(C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。